molecular formula C5H4Cl2N2 B1284015 5-Amino-2,3-dichloropyridine CAS No. 98121-41-6

5-Amino-2,3-dichloropyridine

Cat. No. B1284015
M. Wt: 163 g/mol
InChI Key: XTCHZNJJTQACES-UHFFFAOYSA-N
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Patent
US05922732

Procedure details

2,3-Dichloro-5-nitropyridine (3.9 g) and iron powder (3.0 g) were added to isopropyl alcohol (40 ml) and water (8 ml) and the mixture refluxed for 4 hours. The mixture was then cooled to room temperature and filtered (celite). The filtrate was evaporated under reduced pressure and chromatographed [SiO2 ; hexane:ethyl acetate (80:20) to (50:50)] to give 5-amino-2,3-dichloropyridine (1.71 g).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1.C(O)(C)C>[Fe].O>[NH2:9][C:5]1[CH:6]=[C:7]([Cl:8])[C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered (celite)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed [SiO2 ; hexane:ethyl acetate (80:20) to (50:50)]

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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